2-(2,3-Difluorophenyl)propan-2-amine
Description
2-(2,3-Difluorophenyl)propan-2-amine is a fluorinated phenethylamine derivative characterized by a dimethylamine group attached to a carbon adjacent to a 2,3-difluorophenyl aromatic ring. This structural motif is significant in medicinal chemistry, as fluorination often enhances metabolic stability and bioavailability while influencing electronic and steric properties. The 2,3-difluoro substitution pattern on the phenyl ring may optimize interactions with biological targets, as seen in patented therapeutics (e.g., goxalapladib) .
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3 |
InChI Key |
TWXARICHYPKPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)propan-2-amine typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(2,3-Difluorophenyl)propan-2-amine .
Industrial Production Methods
Industrial production methods for 2-(2,3-Difluorophenyl)propan-2-amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while nucleophilic substitution can result in the replacement of fluorine atoms with other substituents.
Scientific Research Applications
2-(2,3-Difluorophenyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Fluorine Position: The 2,3-difluoro configuration in the target compound may improve binding to hydrophobic pockets compared to 2,4-difluoro or monofluoro analogs, as seen in goxalapladib’s design for atherosclerosis treatment .
Substituted Phenethylamine Derivatives in Psychoactive Research
Table 2: Pharmacological Analogs
Key Observations :
- Substituent Effects : Fluorine’s electronegativity and small atomic radius in 2-(2,3-difluorophenyl)propan-2-amine may favor σ- or π-interactions with receptors, contrasting with the hydrogen-bonding capacity of methoxy groups in 3C-P .
- Metabolic Stability : Fluorination typically reduces oxidative metabolism compared to methoxy/propoxy groups, which are prone to demethylation or hydroxylation .
Key Observations :
- Building Block Utility : The 2,3-difluorophenyl group is recurrent in patented molecules (e.g., EP 4 374 877 A2), suggesting its role in optimizing target engagement or pharmacokinetics .
Biological Activity
2-(2,3-Difluorophenyl)propan-2-amine is a fluorinated organic compound that has garnered attention for its potential biological activity. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2,3-Difluorophenyl)propan-2-amine is , with a molecular weight of approximately 173.18 g/mol. The difluorophenyl substituent contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.
The mechanism of action for 2-(2,3-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biological effects.
Biological Activity
Research indicates that compounds similar to 2-(2,3-Difluorophenyl)propan-2-amine exhibit a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties due to its interaction with neurotransmitter systems.
- Anti-anxiety Activity : Similar fluorinated compounds have been explored for their potential as anxiolytics, indicating that 2-(2,3-Difluorophenyl)propan-2-amine may also exhibit such effects.
- Neurological Applications : The structural characteristics suggest potential efficacy in treating various neurological disorders by targeting specific receptors in the central nervous system.
Comparative Analysis
To better understand the biological activity of 2-(2,3-Difluorophenyl)propan-2-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,5-Difluorophenyl)propan-2-amine | Fluorine at positions 2 and 5 | Notable for anti-anxiety properties |
| 1-(3,4-Difluorophenyl)propan-2-amine | Fluorine at positions 3 and 4 | Exhibits different binding affinities |
| 1-(2,6-Difluorophenyl)propan-2-amine | Fluorine at positions 2 and 6 | Distinct pharmacological profiles |
The unique substitution pattern in 2-(2,3-Difluorophenyl)propan-2-amine influences both its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the importance of high-throughput screening (HTS) in identifying effective inhibitors related to this compound. For instance, research on related fluorinated compounds has shown promising results in inhibiting specific kinases associated with parasitic infections . These findings underscore the potential for developing new therapeutic agents based on the structural framework provided by 2-(2,3-Difluorophenyl)propan-2-amine.
Additionally, structural biology techniques have been employed to elucidate the interactions between fluorinated compounds and their biological targets. This approach aids in optimizing drug design by identifying key pharmacophoric features necessary for effective binding and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
